molecular formula C22H28N2O6 B2713640 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(3,4,5-trimethoxybenzyl)nicotinamide CAS No. 2034448-75-2

6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(3,4,5-trimethoxybenzyl)nicotinamide

Numéro de catalogue: B2713640
Numéro CAS: 2034448-75-2
Poids moléculaire: 416.474
Clé InChI: QENSSSIRYGEQCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a nicotinamide core (pyridine-3-carboxamide) substituted with a tetrahydro-2H-pyran-4-yl methoxy group at the 6-position and an N-(3,4,5-trimethoxybenzyl) moiety. The 3,4,5-trimethoxybenzyl group is a recurring pharmacophore in antitumor and bioactive molecules, while the tetrahydro-2H-pyran ring may enhance metabolic stability and solubility compared to linear alkyl chains .

Propriétés

IUPAC Name

6-(oxan-4-ylmethoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c1-26-18-10-16(11-19(27-2)21(18)28-3)12-24-22(25)17-4-5-20(23-13-17)30-14-15-6-8-29-9-7-15/h4-5,10-11,13,15H,6-9,12,14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENSSSIRYGEQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(3,4,5-trimethoxybenzyl)nicotinamide is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This compound is characterized by a unique structure that may influence its interaction with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N2O4C_{20}H_{25}N_{2}O_{4} with a molecular weight of approximately 357.43 g/mol. The presence of the tetrahydro-2H-pyran moiety and the trimethoxybenzyl group contributes to its chemical properties and biological interactions.

PropertyValue
Molecular FormulaC20H25N2O4C_{20}H_{25}N_{2}O_{4}
Molecular Weight357.43 g/mol
CAS Number2034278-93-6

The biological activity of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(3,4,5-trimethoxybenzyl)nicotinamide is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies have shown that derivatives of nicotinamide can inhibit tumor cell growth by targeting specific pathways involved in cancer progression.
  • Neuroprotective Effects : The compound may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation.

Case Studies

  • Antitumor Efficacy : A study demonstrated that nicotinamide derivatives, including those similar to our compound, significantly reduced the viability of cancer cell lines (e.g., HeLa and MCF-7) through apoptosis induction and cell cycle arrest.
  • Neuroprotection : Research on related compounds has shown that they can reduce neuronal cell death in models of oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The biological activity of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(3,4,5-trimethoxybenzyl)nicotinamide can be compared with other nicotinamide derivatives:

Compound NameBiological Activity
6-(methoxy)-N-(4-methylbenzyl)nicotinamideModerate antitumor activity
6-(tetrahydro-2H-pyran-4-yloxy)-N-(phenyl)nicotinamideNeuroprotective properties
6-(trimethoxyphenyl)-N-(ethyl)nicotinamideAntioxidant effects

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, emphasizing structural features, biological activities, and pharmacological implications:

Compound Name Core Structure Key Substituents Reported Activity Key Findings
6-((Tetrahydro-2H-pyran-4-yl)methoxy)-N-(3,4,5-trimethoxybenzyl)nicotinamide (Target) Nicotinamide (pyridine) - 6-O-(tetrahydro-2H-pyran-4-yl)methoxy
- N-(3,4,5-trimethoxybenzyl)
Not reported in evidence Structural similarity to antitumor agents suggests potential activity.
N-(3,4,5-Trimethoxybenzyl)-2-[(3-(3,4,5-TMB)-quinazolinon-2-yl)thio]propanamide (19) Quinazolinone - 3,4,5-TMB group
- Thio-propanamide side chain
Antitumor (Mean GI₅₀: 6.33 µM vs. 5-FU: 18.60 µM) High potency attributed to thio-propanamide and TMB groups.
Trimethoprim Pyrimidine - 2,4-Diamino-pyrimidine
- 3,4,5-TMB group
Antibiotic (dihydrofolate reductase inhibitor) TMB group critical for binding; structural rigidity enhances selectivity.
N-(3,4,5-TMB)-1-adamantanamine derivatives Adamantane - Adamantane core
- 3,4,5-TMB group
Activity not reported Adamantane enhances lipophilicity; TMB may target CNS or cancer pathways .
N-(3,4,5-TMB)naphthalen-1-amine derivatives Naphthalene - Benzylidene vs. benzyl substitution Differential binding affinity due to redox properties Substitution at TMB influences electronic and steric interactions.

Key Structural and Functional Insights:

Core Structure Influence: The nicotinamide core (target compound) offers a pyridine-based scaffold, distinct from quinazolinones (e.g., compound 19) or pyrimidines (e.g., trimethoprim). This may alter binding modes to enzymes like kinases or folate receptors . Quinazolinones () demonstrate potent antitumor activity (GI₅₀ ~6–17 µM), attributed to their planar heterocyclic core and thioamide side chains, which enhance DNA intercalation or enzyme inhibition .

Role of the 3,4,5-Trimethoxybenzyl (TMB) Group :

  • The TMB group is a hallmark in molecules targeting tubulin polymerization (e.g., colchicine analogs) or DNA topoisomerases. Its electron-rich methoxy groups facilitate π-π stacking and hydrogen bonding in hydrophobic pockets .
  • In compound 19, dual TMB groups may synergize to improve target affinity, whereas the target compound’s single TMB group could optimize steric compatibility .

Tetrahydro-2H-pyran vs. Other Substituents :

  • The tetrahydro-2H-pyran-4-yl methoxy group in the target compound likely improves aqueous solubility compared to adamantane (highly lipophilic) or thioacetamide (prone to oxidation) .
  • Analogous pyran-containing drugs (e.g., etoposide) exhibit enhanced bioavailability, suggesting similar advantages for the target compound .

Molecular docking studies could validate these hypotheses .

Q & A

Q. Conflicting bioactivity data across cell lines: What factors contribute?

  • Cell permeability : Differential expression of efflux transporters (e.g., P-gp) affects intracellular concentrations .
  • Assay conditions : Serum protein binding (e.g., albumin) reduces free drug availability; use of serum-free media mitigates this .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.